

Furmecyclox: A Technical Review of its Carcinogenic Potential

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Compound of Interest

Compound Name: *Furmecyclox*

Cat. No.: *B1674282*

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Executive Summary

Furmecyclox (CAS No. 60568-05-0), a furamide fungicide, is classified as a suspected human carcinogen by multiple regulatory and scientific bodies. This determination is primarily based on findings from animal studies indicating the liver as the principal target organ for tumorigenesis. This technical guide provides a comprehensive overview of the available data on the carcinogenic potential of **Furmecyclox**, including its regulatory status, toxicological data from animal bioassays, and insights into its genotoxic potential. Due to the discontinuation of its use and its status as an older chemical, detailed mechanistic studies and publicly available quantitative data from long-term carcinogenicity bioassays are limited. This document synthesizes the existing information to support research and development activities.

Regulatory Classification and Hazard Identification

Furmecyclox is identified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals with the hazard statement H351: "Suspected of causing cancer".^[1] The European Chemicals Agency (ECHA) classifies it under Carcinogenicity Category 2.^[1] In the United States, the Environmental Protection Agency (EPA) has categorized **Furmecyclox** in Group B2, signifying "sufficient evidence of carcinogenicity in animals" but inadequate or no

evidence in humans.[1] The EPA's Integrated Risk Information System (IRIS) has identified the liver (hepatic sites) as a target for **Furmecyclox**-induced cancer.[1]

Table 1: Regulatory and Hazard Classifications for **Furmecyclox**

Regulatory Body/System	Classification	Description
GHS	H351	Suspected of causing cancer
ECHA	Carc. 2	Suspected human carcinogen
US EPA	Group B2	Sufficient evidence of carcinogenicity in animals
IARC	Not Evaluated	Has not been formally evaluated by the IARC Monographs programme.[2]

Carcinogenicity Bioassay Data

While the classification of **Furmecyclox** as a suspected carcinogen is based on animal studies, specific quantitative data from these long-term bioassays, such as tumor incidence and dose-response relationships, are not readily available in the public domain. Such studies are typically conducted over a two-year period in rodent models.[2][3][4] The primary finding from these studies is an increased incidence of hepatocellular adenomas and carcinomas in treated animals.

Due to the proprietary nature of some regulatory submission data and the age of the studies, a detailed quantitative summary table cannot be constructed at this time.

Genotoxicity Profile

Information regarding the genotoxicity of **Furmecyclox** is limited in publicly accessible literature. Genotoxicity testing is a standard component of carcinogenicity assessment and typically includes a battery of in vitro and in vivo assays to detect DNA damage, gene mutations, and chromosomal aberrations.[5] Without specific study results, a definitive conclusion on the genotoxic potential of **Furmecyclox** cannot be drawn from the available information.

Experimental Protocols

Detailed experimental protocols for the specific carcinogenicity studies on **Furmecyclox** are not available in the reviewed literature. However, a general methodology for such studies can be outlined based on standard guidelines for carcinogenicity bioassays.

General Protocol for a Two-Year Rodent Carcinogenicity Bioassay

This protocol is a generalized representation and may not reflect the exact design of the studies conducted on **Furmecyclox**.

Caption: Generalized workflow for a two-year rodent carcinogenicity bioassay.

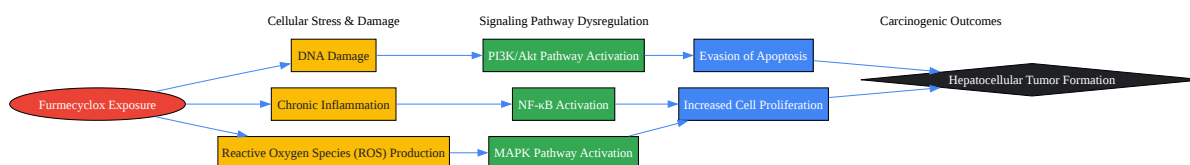
Methodology:

- **Dose Range-Finding Studies:** Preliminary studies of shorter duration (e.g., 14 or 28 days) are conducted to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause life-threatening toxicity or significant impairment of normal physiological functions.
- **Animal Selection and Allocation:** Typically, two rodent species (e.g., Sprague-Dawley rats and CD-1 mice) of both sexes are used. Animals are randomly allocated to control and multiple dose groups (usually a control, low, mid, and high dose, with the high dose being the MTD).
- **Chronic Dosing:** The test substance is administered for the majority of the animal's lifespan (e.g., 24 months for rats). The route of administration (e.g., oral gavage, dietary inclusion) is chosen to mimic potential human exposure.
- **In-life Observations:** Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.
- **Terminal Procedures:** At the end of the study, all surviving animals are euthanized. A complete necropsy is performed, and all organs and tissues are examined for gross abnormalities.

- **Histopathology:** A comprehensive set of tissues from all animals is preserved, processed, and examined microscopically by a veterinary pathologist. The incidence, multiplicity, and latency of tumors are recorded.
- **Data Analysis:** The tumor data are statistically analyzed to determine if there is a significant increase in tumor incidence in the dosed groups compared to the control group.

Potential Signaling Pathways in Furmecyclox-Induced Hepatocarcinogenesis

The specific signaling pathways disrupted by **Furmecyclox** leading to hepatocellular tumors have not been elucidated in the available literature. However, based on the known mechanisms of chemical-induced liver cancer, several pathways are likely candidates for investigation.



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Caption: Hypothetical signaling pathways potentially involved in **Furmecyclox**-induced hepatocarcinogenesis.

Potential Mechanisms of Action:

- **Oxidative Stress:** Many chemical carcinogens induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular macromolecules, including DNA, lipids, and proteins. This can activate pro-survival and proliferative signaling pathways.

- **Genotoxicity:** If **Furmecyclox** or its metabolites are genotoxic, they could directly damage DNA, leading to mutations in critical genes that control cell growth and differentiation (e.g., tumor suppressor genes and proto-oncogenes).
 - **Chronic Inflammation:** Persistent exposure to a hepatotoxic agent can cause chronic inflammation, which is a known driver of liver cancer. Inflammatory cells can release cytokines and growth factors that promote cell proliferation and survival.
 - **Receptor-Mediated Effects:** Some chemicals can act as ligands for nuclear receptors (e.g., CAR/PXR), leading to the transcriptional activation of genes involved in cell proliferation and xenobiotic metabolism. This is a common mechanism for non-genotoxic hepatocarcinogens.
- [6]

Further research is required to determine which of these, or other, pathways are specifically modulated by **Furmecyclox**.

Conclusion and Future Directions

The available evidence strongly suggests that **Furmecyclox** is a suspected human carcinogen, with the liver being the primary target organ in animal models. However, there is a significant data gap in the public domain regarding the quantitative results of long-term carcinogenicity studies and the specific molecular mechanisms underlying its tumorigenic effects. For drug development professionals, the carcinogenic potential of any new chemical entity is a critical consideration. While **Furmecyclox** itself is an obsolete fungicide, the study of its toxicological profile can inform the broader understanding of furamide-containing compounds and the general principles of chemical carcinogenesis. Future research efforts could focus on re-evaluating existing, but currently inaccessible, industry data or conducting new targeted in vitro studies using modern techniques (e.g., transcriptomics, high-throughput screening) to probe the potential signaling pathways affected by **Furmecyclox** in human liver cells. This would provide a more complete picture of its carcinogenic risk and its relevance to human health.

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References

- 1. focusontopath.com [focusontopath.com]
- 2. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2-year rodent bioassay in drug and chemical carcinogenesis testing: Sensitivity, according to the framework of carcinogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An evaluation of the human relevance of the hepatocellular tumors observed in mice treated with synthetic fungicide, pyridachlometyl, based on mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
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